5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione
Overview
Description
The compound of interest, 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione, is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The presence of a nitrophenyl group suggests potential for significant biological activity, as nitro groups are often associated with various chemical and biological properties.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can involve the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, as described in the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Although the specific synthesis of 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione is not detailed in the provided papers, similar synthetic routes could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives can be complex, with potential for various isomers and tautomeric forms. For instance, the presence of E,Z-isomerism around the C=N bond has been observed in related compounds, which can lead to different chemical and physical properties . The molecular structure is crucial as it can influence the biological activity and interaction with biological targets.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives can undergo a range of chemical reactions. For example, photochemical rearrangement in the presence of water can lead to different products, indicating that the compound may be sensitive to light and aqueous environments . Additionally, the presence of a nitro group can facilitate further chemical transformations, which could be exploited in synthetic chemistry or drug metabolism studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. Charge density analysis can provide insights into the electrostatic interactions and molecular stability . The presence of substituents like the nitro group can affect the dipole moment and reactivity of the compound. Moreover, the crystal structure can reveal intermolecular interactions that dictate the compound's solid-state properties .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, including 5-methyl-5-(4-nitrophenyl)-imidazolidine-2,4-dione, involves the reaction of substituted phenyl isocyanates with specific propanenitriles. This process yields ureidocarboxylic acids and imidazolidine-2,4-diones, characterized by NMR spectra and X-ray diffraction (Sedlák et al., 2005).
Molecular Structure and Binding Studies
- Crystal Structure : The compound nilutamide, which is a variant of imidazolidine-2,4-dione, displays an intermolecular hydrogen bonding structure, as determined through crystallography. This has implications for understanding the molecular geometry and interactions of related compounds (Trasi et al., 2012).
- DNA Binding Studies : Research on various imidazolidine derivatives has shown their affinity for DNA binding, which is crucial for exploring their potential as anticancer drugs. The study of their binding strength and spectroscopic response offers insights into their biological applications and effectiveness (Shah et al., 2013).
Therapeutic and Pharmacological Potential
- Antitumor Activity : New hybrids of imidazolidine-2,4-dione have been synthesized and evaluated for their antitumor activity. This research is significant in the quest for effective cancer treatments (El-Sayed et al., 2018).
- Antidepressant and Anxiolytic Activity : Certain imidazolidine-2,4-dione derivatives have been identified to possess dual receptor affinity, potentially enhancing their effectiveness as antidepressants and anxiolytics. This indicates the compound's versatility in treating various mental health disorders (Czopek et al., 2013).
Future Directions
While specific future directions for this compound were not found, cyclodextrins, which are well-known macrocyclic oligosaccharides, have been widely used as artificial enzymes, chiral separators, chemical sensors, and drug excipients, owing to their hydrophobic and chiral interiors. Due to their remarkable inclusion capabilities with small organic molecules, more recent interests focus on organic reactions catalyzed by cyclodextrins .
properties
IUPAC Name |
5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-2-4-7(5-3-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBOWKFCGBXAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389472 | |
Record name | 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione | |
CAS RN |
64464-22-8 | |
Record name | 2,4-Imidazolidinedione, 5-methyl-5-(4-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64464-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.